3-(3-Ethoxyphenoxy)azetidine
Description
Significance of Azetidine (B1206935) Scaffolds in Modern Organic Chemistry
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry. researchgate.netnih.gov Their incorporation into molecular design can lead to significant improvements in potency and pharmacokinetic profiles. nih.gov The azetidine ring's constrained nature imparts a degree of conformational rigidity, which can be advantageous for optimizing interactions with biological targets. researchgate.netnih.gov This has led to the inclusion of the azetidine motif in a number of marketed drugs and clinical candidates. nih.govchemrxiv.org
The utility of azetidines extends beyond their role as mere structural components; they are also versatile synthetic intermediates. nih.govrsc.org Their inherent ring strain can be harnessed to drive various chemical transformations, allowing for the construction of more complex molecular architectures. rsc.orgrsc.org The development of new synthetic methodologies to access diversely functionalized azetidines remains an active area of research, reflecting the high demand for these building blocks in drug discovery programs. chemrxiv.orgnih.govsemanticscholar.org
Overview of Four-Membered Nitrogen Heterocycles: Strain and Reactivity Considerations
Four-membered heterocycles, including azetidines, possess unique properties due to the inherent strain within their ring systems. numberanalytics.com Azetidine has a ring-strain energy of approximately 25.2 to 25.4 kcal/mol, which is intermediate between the more strained and reactive aziridines and the less strained, more stable pyrrolidines. researchgate.netrsc.org This moderate ring strain endows azetidines with a balance of stability and reactivity, making them amenable to handling while still allowing for selective ring-opening reactions under appropriate conditions. rsc.orgrsc.org
The reactivity of these heterocycles is influenced by several factors, including the nature of the heteroatom, the degree of saturation, and the presence of substituents. numberanalytics.com The nitrogen atom in the azetidine ring can act as a nucleophile, and the ring itself can undergo cleavage at the C-N bonds. rsc.org This reactivity profile provides a platform for a variety of chemical transformations, including ring expansion, desymmetrization, and nucleophilic ring-opening reactions. rsc.org However, this inherent strain can also lead to potential stability issues, a factor that must be considered during the design and synthesis of azetidine-containing molecules. nih.govacs.org
Rationale for Investigating Aryloxy-Substituted Azetidines in Academic Settings
The investigation of aryloxy-substituted azetidines, such as 3-(3-Ethoxyphenoxy)azetidine, is driven by the desire to explore novel chemical space and to develop new building blocks for medicinal chemistry. The introduction of an aryloxy group at the 3-position of the azetidine ring can significantly influence the molecule's physicochemical properties, including its lipophilicity, polarity, and metabolic stability.
The synthesis of 3-aryloxyazetidines has been a subject of interest, with methods being developed to access these compounds efficiently. thieme-connect.comresearchgate.net For instance, the replacement of a biaryl motif with an (aryloxy)azetidine has led to the discovery of potent receptor antagonists. nih.gov This highlights the potential of this scaffold to serve as a bioisostere for other chemical groups, offering a strategy to modulate the properties of a lead compound. The study of these derivatives in academic research contributes to a deeper understanding of structure-activity relationships and provides valuable tools for the development of new therapeutic agents. researchgate.netnih.gov
Chemical Properties of this compound
The hydrochloride salt of this compound is a solid at room temperature. cymitquimica.comsigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C11H15NO2 | chemenu.com |
| Molecular Weight | 193.25 g/mol | chemenu.com |
| Molecular Formula (HCl salt) | C11H16ClNO2 | cymitquimica.com |
| Molecular Weight (HCl salt) | 229.7 g/mol | cymitquimica.com |
| Purity | ≥95% | cymitquimica.comfluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(3-ethoxyphenoxy)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-2-13-9-4-3-5-10(6-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
UMZSJTVTLZVCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC=C1)OC2CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Ethoxyphenoxy Azetidine and Analogous Structures
Retrosynthetic Analysis and Strategic Disconnections for the 3-(3-Ethoxyphenoxy)azetidine Core
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. ias.ac.in For this compound, two principal disconnections are considered for the core structure.
The most intuitive disconnection is at the C3-O bond, separating the azetidine (B1206935) ring from the ethoxyphenoxy moiety. This approach suggests a nucleophilic substitution reaction where an azetidin-3-ol (B1332694) or a derivative with a suitable leaving group at the C3 position reacts with 3-ethoxyphenol.
Alternatively, a more fundamental disconnection breaks the azetidine ring itself. This leads to various strategies for ring formation, which will be discussed in detail in the subsequent sections. The choice of disconnection strategy is often dictated by the availability of starting materials and the desired stereochemical control.
A summary of the key retrosynthetic disconnections is presented in the table below.
| Disconnection | Precursors | Synthetic Strategy |
| C3-O Bond | Azetidin-3-ol, 3-Ethoxyphenol | Nucleophilic Substitution (e.g., Mitsunobu reaction) |
| C2-C3 and N1-C4 Bonds | Imine, Alkene | [2+2] Cycloaddition |
| N1-C2 and C3-C4 Bonds | Imine, Alkene | [2+2] Cycloaddition |
| C2-N1-C4 and C3 fragments | Amine, Alkyne | [3+1] Radical Cascade Cyclization |
| C2-C3 Bond (in β-lactam) | Imine, Ketene (B1206846) | [2+2] Cycloaddition followed by reduction |
Strategies for Azetidine Ring Formation
The construction of the strained azetidine ring is a central challenge in the synthesis of this compound. Several methodologies have been developed for this purpose, broadly categorized into cycloaddition reactions and ring contraction/expansion strategies.
Cycloaddition Reactions
Cycloaddition reactions offer a convergent and often stereocontrolled route to the azetidine core.
The [2+2] photocycloaddition between an imine and an alkene, known as the aza-Paterno-Büchi reaction, is a direct method for synthesizing azetidines. nih.govresearchgate.net In the context of this compound, this would involve the reaction of an appropriate imine with an enol ether, such as 3-ethoxyphenoxyethene. The reaction is typically promoted by UV light and can proceed through either a singlet or triplet excited state of the imine. researchgate.net The regioselectivity of the cycloaddition is a critical aspect, and the use of enol ethers generally leads to the formation of 3-alkoxyazetidines. mdpi.com
Visible light-mediated aza-Paterno-Büchi reactions have also been developed, offering milder reaction conditions. nih.gov These reactions often employ a photosensitizer to facilitate the cycloaddition. nih.gov
Imine/alkene cyclizations can also be promoted under thermal conditions or by using catalysts. For instance, copper-catalyzed photocycloadditions of non-conjugated imines with alkenes have been reported to yield azetidines. researchgate.net
A summary of representative [2+2] cycloaddition reactions for the synthesis of substituted azetidines is provided below.
| Imine Component | Alkene Component | Reaction Conditions | Product | Reference |
| N-Sulfonylimine | Styrene | Visible light, Photosensitizer | 3-Arylazetidine | nih.gov |
| Oxime | Olefin | Visible light, Iridium photocatalyst | Functionalized azetidine | nih.gov |
| Non-conjugated imine | Olefin | Copper(I) catalyst, UV light | Substituted azetidine | researchgate.net |
Photo-induced radical cascade cyclizations represent a modern approach to azetidine synthesis. researchgate.net A [3+1] annulation strategy can be envisioned where a three-atom component, derived from an aliphatic amine, reacts with a one-carbon component. For the synthesis of 3-alkoxyazetidines, this could involve the reaction of an α-aminoalkyl radical with an alkyne, followed by a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization. researchgate.net Photocatalysis with organic dyes or metal complexes can be employed to generate the necessary radical intermediates under mild conditions. beilstein-journals.org This methodology allows for the construction of densely functionalized azetidine rings.
Ring Contraction and Expansion Strategies
A well-established and versatile route to azetidines involves the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. mdpi.com This two-step approach first requires the synthesis of the 3-(3-ethoxyphenoxy)azetidin-2-one precursor.
The most common method for synthesizing β-lactams is the Staudinger cycloaddition, a [2+2] cycloaddition between a ketene and an imine. mdpi.com To obtain the desired 3-phenoxy substitution, a phenoxyketene, generated in situ from a phenoxyacetyl chloride, would be reacted with an appropriate imine. The stereochemistry of the resulting β-lactam can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene. For instance, the cycloaddition of phenoxyketene with certain imines has been shown to produce cis-3-phenoxy-azetidin-2-ones. mdpi.com
Once the β-lactam is obtained, it can be reduced to the corresponding azetidine using various reducing agents. Common reagents for this transformation include borane (B79455) complexes (e.g., BH₃·THF, BH₃·SMe₂) and aluminum hydrides (e.g., LiAlH₄). The choice of reducing agent is crucial to avoid over-reduction or cleavage of the azetidine ring.
The synthesis of 3-methoxy- and 3-phenoxy-azetidin-2-ones via Staudinger cycloaddition has been reported, providing a viable pathway to the precursors for 3-alkoxy- and 3-phenoxyazetidines. mdpi.com
| β-Lactam Precursor | Reducing Agent | Product | Reference |
| 3-Phenoxy-azetidin-2-one | Borane-tetrahydrofuran complex | 3-Phenoxyazetidine (B1367254) | mdpi.com |
| 3-Methoxy-azetidin-2-one | Lithium aluminum hydride | 3-Methoxyazetidine | mdpi.com |
Rearrangements from Aziridines and Related Systems
The one-carbon ring expansion of aziridines presents an attractive pathway for synthesizing azetidines. nih.gov This transformation can be achieved through various rearrangement reactions, with the nih.govnih.gov-Stevens rearrangement being a notable example. nih.govchemrxiv.org This process typically involves the formation of an aziridinium (B1262131) ylide intermediate, which then rearranges to the more stable azetidine ring system. nih.govacs.org
A significant challenge in this approach is controlling the reaction pathway of the aziridinium ylide, which can also undergo competing reactions like cheletropic extrusion of olefins. nih.gov To overcome this, biocatalytic methods have been developed. Engineered "carbene transferase" enzymes, derived from cytochrome P450, have been shown to catalyze the enantioselective one-carbon ring expansion of aziridines. nih.govchemrxiv.org A laboratory-evolved variant, P411-AzetS, demonstrates high stereocontrol (99:1 er) and effectively suppresses the undesired cheletropic extrusion, favoring the nih.govnih.gov-Stevens rearrangement to produce chiral azetidines. nih.govchemrxiv.org This enzymatic approach has proven effective for various substrates, including those with thiophene (B33073) and fluorinated arene rings. nih.govacs.org
Another strategy involves the conversion of 2-bromomethyl-2-methylaziridines into 3-methoxy-3-methylazetidines. acs.org This reaction proceeds through the formation of a bicyclic aziridinium ion intermediate. This strained intermediate subsequently undergoes nucleophilic ring opening by a solvent like methanol (B129727) to yield the final azetidine product. acs.org The presence of a substituent at the 2-position of the aziridine (B145994) ring is crucial for facilitating the formation of the bicyclic intermediate and influencing the reaction's outcome. acs.org
Table 1: Examples of Azetidine Synthesis via Aziridine Rearrangement
| Starting Material | Catalyst/Reagent | Product | Key Features |
|---|---|---|---|
| N-protected aziridine | P411-AzetS enzyme, Diazo compound | Chiral azetidine | High enantioselectivity (99:1 er), nih.govnih.gov-Stevens rearrangement. nih.govchemrxiv.org |
| 2-bromomethyl-2-methylaziridine | NaBH₄, Methanol | 3-methoxy-3-methylazetidine | Formation of a bicyclic aziridinium intermediate. acs.org |
| N-arylsulfonylaziridine | Dimethyloxosulfonium methylide | N-tosylazetidine | Stereospecific conversion (cis-aziridine to trans-azetidine). researchgate.net |
Intramolecular Cyclization and Aminolysis Approaches
Intramolecular cyclization strategies are fundamental to the synthesis of the azetidine core, leveraging precursor molecules that contain both the nitrogen nucleophile and a suitable electrophilic carbon center.
The cyclization of 1,3-amino alcohols is a direct method for forming the azetidine ring. This transformation requires the activation of the terminal hydroxyl group to convert it into a good leaving group, which can then be displaced by the intramolecular nitrogen atom. An efficient method for this activation utilizes N,N'-Carbonyldiimidazole (CDI). acs.orgfu-berlin.de This approach avoids the use of toxic reagents and demonstrates broad functional group tolerance. researchgate.net The CDI-mediated cyclization has been successfully applied to synthesize a variety of functionalized p-methoxyphenyl-protected azetidines, pyrrolidines, and piperidines. acs.orgfu-berlin.de The requisite amino alcohol precursors can be readily prepared using methods such as the proline-catalyzed Mannich protocol. researchgate.net
The intramolecular aminolysis of epoxides provides an alternative and powerful route to functionalized azetidines. nih.govfrontiersin.org Specifically, the use of lanthanide(III) triflates, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), has been shown to be an excellent catalyst for the regioselective ring-opening of epoxides. nih.govbohrium.com This method has been successfully applied to the intramolecular aminolysis of cis-3,4-epoxy amines to afford 3-hydroxyazetidine derivatives in high yields. nih.govfrontiersin.org
A key challenge in the aminolysis of epoxides is that acid catalysts used to activate the epoxide are often quenched by the basicity of the amine nucleophile. nih.govfrontiersin.org However, La(OTf)₃ effectively catalyzes the reaction, tolerating various acid-sensitive and coordinative functional groups. nih.govfrontiersin.orgbohrium.com The reaction proceeds via a 4-exo-tet cyclization, where the nitrogen atom selectively attacks the C3 carbon of the epoxide. Interestingly, the stereochemistry of the epoxide precursor dictates the reaction outcome; while cis-epoxy amines yield azetidines, the corresponding trans-isomers tend to undergo a 5-endo-tet cyclization to form 3-hydroxypyrrolidines. nih.gov
A modern approach to azetidine synthesis involves the electrocatalytic intramolecular hydroamination of unactivated allylic sulfonamides. acs.orgorganic-chemistry.orgnih.gov This method merges cobalt catalysis with electrochemical oxidation to achieve the cyclization. nrf.re.krorganic-chemistry.org The process enables the regioselective generation of a key carbocationic intermediate, which then undergoes direct intramolecular C-N bond formation to yield the azetidine ring. acs.orgnih.gov
This electrocatalytic protocol overcomes the challenges associated with traditional hydroamination methods, which often struggle with the formation of the strained four-membered ring due to unfavorable kinetics. organic-chemistry.org The reaction is conducted under mild conditions and has been successfully applied to a range of substrates, including those derived from biologically relevant molecules. organic-chemistry.org Mechanistic studies, including cyclic voltammetry and kinetic analysis, suggest that the rate-determining step involves either the final nucleophilic cyclization or the second electrochemical oxidation step required to form the carbocationic intermediate. acs.orgnih.gov
Table 2: Intramolecular Cyclization and Aminolysis Approaches to Azetidines
| Method | Precursor | Catalyst/Reagent | Product Type | Key Features |
|---|---|---|---|---|
| Cyclization of Amino Alcohols | 1,3-Amino alcohol | N,N'-Carbonyldiimidazole (CDI) | Substituted azetidine | Avoids toxic reagents, wide functional group tolerance. acs.orgresearchgate.net |
| Aminolysis of Epoxides | cis-3,4-Epoxy amine | La(OTf)₃ | 3-Hydroxyazetidine | High regioselectivity for C3-attack, proceeds in high yields. nih.govfrontiersin.org |
| Electrocatalytic Hydroamination | Allylic sulfonamide | Cobalt catalyst, Electricity | Substituted azetidine | Mild conditions, regioselective formation of a carbocationic intermediate. acs.orgorganic-chemistry.org |
Metal-Catalyzed Reactions
Metal-catalyzed reactions, particularly cross-coupling reactions, have become indispensable tools in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are powerful methods for introducing aryl or other substituents onto a pre-formed azetidine ring, which is essential for synthesizing analogs like this compound. For instance, the Hiyama cross-coupling reaction has been successfully employed to synthesize 3-arylazetidines. nih.gov This protocol involves the reaction of a 3-iodoazetidine (B8093280) derivative with an arylsilane in the presence of a palladium catalyst. The method provides convenient access to a variety of 3-arylazetidines in moderate to good yields under mild conditions. nih.gov
The synthesis of 3-aryloxyazetidines, which are structurally analogous to the target compound, can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for C-O bond formation. This reaction would involve coupling a 3-hydroxyazetidine derivative with an appropriate aryl halide, or conversely, a 3-haloazetidine with a phenol. Palladium catalysis is widely used in the pharmaceutical industry for the construction of C-C, C-N, and C-O bonds due to the mild and chemoselective conditions available. researchgate.net These reactions typically utilize a palladium source, a supporting ligand (e.g., a phosphine), and a base. researchgate.net The versatility of palladium catalysis allows for the coupling of a wide range of functionalized substrates, making it a highly valuable strategy for the late-stage functionalization of complex molecules and the synthesis of diverse libraries of compounds for drug discovery. nih.gov
Copper-Catalyzed Methods
Copper-catalyzed reactions have emerged as powerful tools for the formation of carbon-heteroatom bonds, and while direct copper-catalyzed O-arylation of 3-hydroxyazetidine is not extensively documented, analogous N-arylation reactions provide a strong precedent for this approach. The Ullmann condensation, a classic copper-catalyzed reaction, has long been used for the formation of diaryl ethers and could be adapted for the synthesis of 3-aryloxyazetidines. nih.govnih.gov This reaction typically involves the coupling of an alcohol (in this case, a protected 3-hydroxyazetidine) with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.
Modern advancements in copper catalysis, often employing ligands to enhance catalyst activity and solubility, have expanded the scope of Ullmann-type reactions. organic-chemistry.org For the synthesis of this compound, a potential pathway would involve the reaction of a suitably protected 3-hydroxyazetidine with 1-bromo-3-ethoxybenzene using a copper(I) salt, such as CuI or CuBr, as the catalyst, and a base like potassium carbonate or cesium carbonate in a high-boiling polar solvent such as DMF or DMSO. The choice of ligand, often a diamine or an amino acid, can be crucial for achieving high yields and preventing side reactions.
While direct C-O bond formation on the azetidine ring using copper is a plausible strategy, much of the recent literature on copper-catalyzed azetidine functionalization has focused on N-arylation, as seen in the synthesis of quinazoline (B50416) derivatives where an intermolecular N-arylation is a key step. organic-chemistry.org
Titanium(IV)-Mediated Coupling
Titanium(IV)-mediated reactions offer a distinct approach to the synthesis of azetidine rings. One notable method involves the coupling of alkoxides and alkynes mediated by titanium(IV) halides, which leads to the formation of functionalized alkenes. researchgate.net While not a direct method for azetidine synthesis, the principles of titanium-mediated C-C and C-heteroatom bond formation are relevant.
A more direct application of titanium chemistry in azetidine synthesis is the Ti(IV)-mediated coupling of oxime ethers with Grignard reagents or terminal olefins to construct spirocyclic NH-azetidines. nih.govnih.gov This process is proposed to proceed through a Kulinkovich-type mechanism, where a titanacyclopropane intermediate is formed, which then acts as a 1,2-dianion equivalent. This intermediate can then react with the oxime ether to form the four-membered azetidine ring. This method is particularly useful for creating structurally diverse and previously unreported azetidines in a single step. nih.gov The reaction conditions typically involve the use of Ti(Oi-Pr)4 and a Grignard reagent in an ethereal solvent at room temperature. The scope of this reaction is broad, allowing for the synthesis of densely functionalized azetidines. nih.gov
Aza-Michael Addition Approaches for Substituted Azetidines
The aza-Michael addition, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a versatile and widely used method for the formation of C-N bonds and the synthesis of nitrogen-containing heterocycles. nih.govuni-muenchen.de This strategy can be effectively employed for the synthesis of 3-substituted azetidines.
A common approach involves the use of an azetidine-derived Michael acceptor, such as methyl 2-(azetidin-3-ylidene)acetate, which can be prepared from N-Boc-azetidin-3-one. The subsequent aza-Michael addition of various amines to this acceptor leads to the formation of functionalized 3-substituted azetidines. nih.gov The reaction is often catalyzed by a base, such as 1,8-diazabicycloundec-7-ene (DBU), and proceeds under mild conditions. The substrate scope for the amine nucleophile is broad and includes various aliphatic and aromatic amines, as well as other nitrogen-containing heterocycles. nih.gov For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with pyrazole (B372694) derivatives has been shown to produce 3-(pyrazol-1-yl)azetidine adducts in good yields. nih.gov
| Entry | Michael Acceptor | Nucleophile | Catalyst | Solvent | Yield (%) |
| 1 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU | Acetonitrile | 83 |
| 2 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 4-Bromo-1H-pyrazole | DBU | Acetonitrile | 82 |
| 3 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 3-Trifluoromethyl-1H-pyrazole | DBU | Acetonitrile | 73 |
| 4 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole | DBU | Acetonitrile | 53 |
| 5 | Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Benzimidazole | DBU | Acetonitrile | 56 |
This methodology provides a powerful tool for introducing a variety of substituents at the 3-position of the azetidine ring, which could be further elaborated to the desired 3-(3-ethoxyphenoxy) group.
Introduction of the Ethoxyphenoxy Moiety
The introduction of the 3-ethoxyphenoxy group can be achieved either by forming the ether linkage on a pre-existing azetidine precursor (phenol ether synthesis) or by modifying a functional group on an already formed azetidine ring (post-cyclization functionalization).
Phenol Ether Synthesis on Azetidine Precursors
The Williamson ether synthesis is a classic and reliable method for forming ether linkages and is highly applicable for attaching the 3-ethoxyphenoxy group to a 3-hydroxyazetidine precursor. This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide.
In the context of synthesizing this compound, this would involve the reaction of a protected 3-hydroxyazetidine with a 3-ethoxyphenyl halide (e.g., 1-bromo-3-ethoxybenzene). The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like DMF or THF.
Another relevant method is the Ullmann condensation, which is a copper-catalyzed reaction between an alcohol and an aryl halide. nih.govnih.gov This method is particularly useful for forming diaryl ethers but can also be applied to the synthesis of aryl alkyl ethers. The reaction of a protected 3-hydroxyazetidine with 1-bromo-3-ethoxybenzene in the presence of a copper catalyst would be a viable route.
The Mitsunobu reaction offers another alternative for the formation of the ether bond. nih.gov This reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry. It involves the use of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. nih.gov
Post-Cyclization Functionalization of the Azetidine Scaffold
Post-cyclization functionalization provides a versatile strategy for introducing the desired moiety onto a pre-formed azetidine ring. This approach is particularly advantageous when the desired functional group is not compatible with the conditions required for ring formation.
One strategy involves the strain-release arylation of 1-azabicyclo[1.1.0]butanes. The addition of nucleophilic organometallic species to in-situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates. nih.gov These intermediates can then undergo further functionalization.
Another approach involves the functionalization of a pre-existing functional group at the 3-position of the azetidine ring. For example, a 3-ketoazetidine can be reduced to a 3-hydroxyazetidine, which can then be subjected to etherification reactions as described in the previous section. Alternatively, a 3-aminoazetidine can be synthesized and potentially converted to a hydroxyl group, although this is a less direct route. The key is to have a versatile handle at the 3-position that allows for the introduction of the 3-ethoxyphenoxy group in a later synthetic step.
Stereoselective Synthesis and Enantiocontrol in this compound Preparation
The synthesis of enantiomerically pure 3-substituted azetidines is of significant importance, as the stereochemistry of the substituent can have a profound impact on the biological activity of the molecule. Several strategies have been developed to achieve stereocontrol in the synthesis of azetidines.
One approach involves the use of chiral starting materials. For example, the diastereospecific synthesis of polysubstituted azetidines can be achieved from enantiomerically pure 1,3-amino alcohols. acs.org The stereochemistry of the starting material directly dictates the stereochemistry of the final azetidine product.
Catalytic asymmetric synthesis provides another powerful tool for enantiocontrol. For instance, the copper-catalyzed boryl allylation of azetines has been shown to produce cis-2,3-disubstituted azetidines with high enantioselectivity. nih.govacs.org This three-component coupling reaction allows for the introduction of two new stereocenters with excellent control over both absolute and relative stereochemistry. nih.gov
| Entry | Azetine | Allyl Phosphate | Ligand | dr | ee (%) |
| 1 | N-Boc-2-phenylazetine | (E)-cinnamyl phosphate | (S,S)-Ph-BPE | >20:1 | >99 |
| 2 | N-Boc-2-phenylazetine | (E)-crotyl phosphate | (S,S)-Ph-BPE | >20:1 | >99 |
| 3 | N-Boc-2-(4-methoxyphenyl)azetine | (E)-cinnamyl phosphate | (S,S)-Ph-BPE | >20:1 | >99 |
Gold-catalyzed intermolecular oxidation of alkynes offers a flexible route to chiral azetidin-3-ones, which are versatile intermediates for the synthesis of functionalized azetidines. nih.gov This method utilizes chiral N-propargylsulfonamides, which can be prepared with high enantiomeric excess, to generate chiral azetidin-3-ones. The subsequent reduction of the ketone and etherification would provide a stereocontrolled route to 3-aryloxyazetidines.
Furthermore, the enantioselective [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides a pathway to enantioenriched exo-imido azetidines with good to excellent yields and enantioselectivities. nih.gov
The choice of synthetic strategy will ultimately depend on the desired stereochemistry of the final product and the availability of chiral starting materials or catalysts.
Development of Novel and Efficient Synthetic Routes
The synthesis of this compound and its analogs is a key area of research, driven by the prevalence of the 3-phenoxyazetidine motif in medicinally important molecules. The development of novel and efficient synthetic routes is crucial for facilitating medicinal chemistry efforts and enabling large-scale production. Research in this area has focused on strategies that offer high yields, stereochemical control, and applicability to a diverse range of analogs.
A primary strategy for constructing the 3-phenoxyazetidine core involves the nucleophilic substitution of a suitable leaving group at the 3-position of an azetidine ring with a corresponding phenol. A common precursor for this transformation is a 1-protected-azetidin-3-ol, which can be activated by conversion to a sulfonate ester, such as a tosylate or mesylate, or a halide. The subsequent reaction with a phenol, in the presence of a base, affords the desired 3-phenoxyazetidine derivative. The efficiency of this approach is often dictated by the choice of protecting group on the azetidine nitrogen, which influences the reactivity and potential side reactions.
For instance, the synthesis of analogous 3-arylazetidines has been successfully achieved through Hiyama cross-coupling reactions of 3-iodoazetidine with arylsilanes under mild conditions, suggesting a potential route for the formation of the C-O bond in 3-phenoxyazetidines through analogous coupling strategies. organic-chemistry.org
Another versatile approach commences with 1-Boc-azetidin-3-one. This ketone can undergo a variety of transformations to introduce the desired phenoxy group. One such method is the Horner-Wadsworth-Emmons reaction of 1-Boc-azetidin-3-one to form an exocyclic α,β-unsaturated ester. Subsequent aza-Michael addition of a substituted amine, followed by further functionalization, can lead to a variety of 3-substituted azetidine derivatives. nih.gov While not a direct route to a 3-phenoxy substituent, this highlights the utility of 1-Boc-azetidin-3-one as a versatile intermediate for introducing diverse functionalities at the 3-position.
The direct construction of the azetidine ring with the desired 3-substituent already in place represents a more convergent and potentially more efficient strategy. General methods for azetidine synthesis include intramolecular cyclization reactions. magtech.com.cn For example, the cyclization of appropriately substituted 3-amino-1-propanol derivatives, where the amino group is protected and the hydroxyl group is activated, can yield the azetidine ring. In the context of this compound, this would involve a precursor bearing the 3-ethoxyphenoxy moiety.
A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation has been reported as a simple and efficient cyclocondensation method. organic-chemistry.org This approach could potentially be adapted for the synthesis of 3-substituted azetidines.
The development of novel synthetic routes often focuses on improving efficiency and reducing the number of synthetic steps. The following table summarizes some of the key synthetic strategies that can be applied to the synthesis of this compound and its analogs.
| Synthetic Strategy | Key Precursors | Key Reactions | Potential Advantages |
| Nucleophilic Substitution | 1-Protected-azetidin-3-ol, 3-Ethoxyphenol | Sulfonylation/Halogenation, Williamson Ether Synthesis | Readily available starting materials, well-established chemistry |
| Functionalization of 1-Boc-azetidin-3-one | 1-Boc-azetidin-3-one | Horner-Wadsworth-Emmons, Michael Addition | Versatile intermediate for diverse analogs |
| Intramolecular Cyclization | Substituted 3-amino-1-propanols | Activation of hydroxyl group, intramolecular nucleophilic substitution | Convergent synthesis |
| Cycloaddition Reactions | Imines and Alkenes | [2+2] Cycloaddition | Direct formation of the four-membered ring |
Recent advancements in catalysis have also opened new avenues for azetidine synthesis. For example, palladium-catalyzed intramolecular amination of unactivated C-H bonds has been shown to produce azetidines. organic-chemistry.org Such methods, while not yet specifically reported for this compound, represent the cutting edge of synthetic methodology and could offer highly efficient and atom-economical routes in the future.
Furthermore, the synthesis of functionalized azetidines via copper-catalyzed multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides has been demonstrated, yielding highly substituted azetidine derivatives. organic-chemistry.org The adaptation of such multicomponent strategies could provide rapid access to a library of 3-phenoxyazetidine analogs with diverse substitution patterns.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 3 Ethoxyphenoxy Azetidine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR for detailed structural assignment and conformation)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-(3-Ethoxyphenoxy)azetidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The ethoxy group would show a characteristic triplet for the methyl protons and a quartet for the methylene protons. The aromatic protons of the phenoxy group would appear as a complex multiplet pattern in the aromatic region. The protons on the azetidine (B1206935) ring would likely present as complex multiplets due to their diastereotopic nature and coupling with each other.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For instance, the carbons of the ethoxy group, the aromatic ring, and the azetidine ring would all resonate in distinct regions of the spectrum.
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR, although less common, would provide direct information about the electronic environment of the nitrogen atom within the azetidine ring.
¹⁹F NMR Spectroscopy: Fluorine-19 NMR would only be applicable if a fluorine substituent were present in the molecule. For this compound, this technique would not be relevant unless a fluorinated analog was being studied.
A hypothetical ¹H and ¹³C NMR data table based on related structures is presented below.
| ¹H NMR | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Azetidine-H | 3.5 - 4.5 | m | 5H | CH, CH₂ |
| Phenoxy-H | 6.8 - 7.3 | m | 4H | Ar-H |
| Ethoxy-CH₂ | 4.0 - 4.2 | q | 2H | O-CH₂-CH₃ |
| Ethoxy-CH₃ | 1.3 - 1.5 | t | 3H | O-CH₂-CH₃ |
| ¹³C NMR | Hypothetical Chemical Shift (ppm) | Assignment |
| Azetidine-C | 45 - 60 | CH, CH₂ |
| Phenoxy-C | 110 - 160 | Ar-C |
| Ethoxy-CH₂ | 60 - 70 | O-CH₂-CH₃ |
| Ethoxy-CH₃ | 10 - 20 | O-CH₂-CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅NO₂), the expected exact mass would be calculated and compared to the experimentally determined value, confirming the molecular formula.
Fragmentation analysis within the mass spectrometer would provide valuable structural information. Cleavage of the ether bond, fragmentation of the azetidine ring, and loss of the ethoxy group would be expected fragmentation pathways, and the masses of the resulting fragments would further support the proposed structure.
| HRMS Data | Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Calculated Exact Mass | [M+H]⁺: 194.1125 |
| Observed Exact Mass | Data not available |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-O-C stretch of the ether linkage, the C-N stretch of the azetidine ring, the C-H stretches of the aromatic and aliphatic portions, and the aromatic C=C bending vibrations.
| IR Spectroscopy | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretch (aromatic) | 3000 - 3100 | Ar-H |
| C-H stretch (aliphatic) | 2850 - 3000 | C-H |
| C-O stretch (ether) | 1000 - 1300 | C-O-C |
| C-N stretch (amine) | 1000 - 1250 | C-N |
| C=C bend (aromatic) | 1450 - 1600 | Ar C=C |
Chromatographic Methodologies for Purity Assessment (e.g., TLC)
Chromatographic techniques are essential for assessing the purity of a synthesized compound.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method to qualitatively assess the purity of a sample and to monitor the progress of a chemical reaction. For this compound, a suitable solvent system would be developed to achieve good separation of the product from any starting materials or byproducts. The retention factor (Rf) value would be characteristic of the compound in that specific solvent system.
Theoretical and Computational Chemistry Investigations of 3 3 Ethoxyphenoxy Azetidine and Azetidine Systems
Electronic Structure and Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO) of the azetidine (B1206935) scaffold)
The electronic structure of the azetidine scaffold, a four-membered nitrogen-containing heterocycle, is fundamental to its reactivity. nih.gov Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the molecular orbitals of azetidine systems. researchgate.netresearchgate.net A key aspect of this analysis is the examination of the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org Conversely, the LUMO is the lowest-energy orbital devoid of electrons and relates to the molecule's capacity to act as an electrophile or electron acceptor. youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.org
In the context of 3-(3-ethoxyphenoxy)azetidine, the electronic properties would be influenced by the substituents on the core azetidine ring. The ethoxyphenoxy group, with its oxygen lone pairs, can affect the electron density distribution and the energies of the frontier orbitals. For the parent azetidine, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it the primary site for protonation and reaction with electrophiles. The LUMO, on the other hand, would be an antibonding orbital, likely a σ* orbital of the C-N or C-C bonds within the strained ring.
Computational models have been developed to predict the frontier orbital energies of various alkenes and oximes for photocatalyzed reactions that form azetidines. thescience.devmit.edu These models demonstrate that a close energy match between the excited states of the reactants, as determined by their FMOs, is crucial for a successful reaction. thescience.dev For instance, in the aza Paternò–Büchi reaction to form azetidines, the reaction is often initiated by the excitation of an alkene to its triplet state, which then interacts with the ground-state imine. researchgate.netnih.gov The success of this cycloaddition is dependent on the relative energies of the frontier orbitals of the reacting species. researchgate.net
Table 1: Key Concepts in Molecular Orbital Analysis of Azetidine Systems
| Concept | Description | Relevance to Azetidine Chemistry |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. youtube.comyoutube.com | In azetidine, the nitrogen lone pair contributes significantly to the HOMO, making it a key site for reactions. |
| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. youtube.comyoutube.com | The LUMO in the azetidine ring is involved in accepting electrons, particularly in ring-opening reactions. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. libretexts.org | A smaller gap can indicate higher reactivity, which is relevant to the strained azetidine ring system. |
| DFT | Density Functional Theory; a computational method for investigating the electronic structure of molecules. researchgate.net | Used to calculate the energies and shapes of frontier orbitals in azetidine and its derivatives. researchgate.net |
Conformational Analysis and Ring Dynamics
The four-membered ring of this compound is not planar. Due to torsional strain, the azetidine ring adopts a puckered conformation. nih.gov This puckering is a dynamic process, and the ring can interconvert between different puckered forms. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. researchgate.net
Computational studies on L-azetidine-2-carboxylic acid have shown that the four-membered azetidine ring can adopt either puckered structure depending on the backbone structure. nih.gov The flexibility of the ring is a notable characteristic. For this compound, the bulky ethoxyphenoxy group at the C3 position would significantly influence the ring's conformational preference. It is likely to favor a conformation that minimizes steric hindrance between the substituent and the rest of the ring.
The introduction of fluorine atoms into the azetidine ring has been computationally shown to influence the ring pucker. researchgate.net For example, in a fluorinated azetidine derivative, the neutral molecule was calculated to prefer a ring pucker that places the fluorine atom distant from the nitrogen atom. researchgate.net However, upon protonation of the nitrogen, the conformation shifts to bring the fluorine and the positively charged nitrogen closer, suggesting a stabilizing C–F···N+ charge–dipole interaction. researchgate.net This highlights the subtle interplay of steric and electronic effects in determining the conformational landscape of substituted azetidines.
The dynamic nature of the azetidine ring is a key feature of its chemistry. The interconversion between puckered conformations is an important consideration in understanding its reactivity and interactions with biological targets.
Quantum Chemical Calculations of Energetics and Stability
The azetidine ring is characterized by significant ring strain, which is a major determinant of its chemical reactivity. rsc.orgrsc.org Quantum chemical calculations are essential for quantifying this strain and other energetic properties like heats of formation.
The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between that of the highly strained aziridines (27.7 kcal/mol) and the much more stable pyrrolidines (5.4 kcal/mol). rsc.org This inherent strain makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions, a property that is often exploited in organic synthesis. rsc.orgbeilstein-journals.org
Heats of formation for azetidine derivatives have also been calculated and are of particular interest in the field of energetic materials. nih.govchemrxiv.org For instance, certain nitroazetidine compounds have been synthesized and computationally studied, revealing positive heats of formation that contribute to their energetic properties. nih.govchemrxiv.orgbham.ac.uk These compounds are considered as potential melt-castable explosives and liquid propellant plasticizers. nih.govchemrxiv.org The stereochemistry of the substituents on the azetidine ring has been shown to have a significant impact on the physical and energetic properties of these materials. nih.gov
Computational methods, such as isodesmic and homodesmotic reactions, are employed to accurately calculate ring strain energies. researchgate.netacs.org These methods involve hypothetical reactions where the number and types of bonds are conserved, allowing for a more precise determination of the strain energy by canceling out other energetic contributions.
Table 2: Energetic Properties of Azetidine and Related Heterocycles
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Aziridine (B145994) | 3 | 27.7 rsc.org |
| Azetidine | 4 | 25.4 rsc.org |
| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving the formation and transformation of azetidines. thescience.devbioquicknews.com This includes the study of photocatalytic pathways, transition state analysis, and ring-opening reactions.
Photocatalytic Pathways: The synthesis of azetidines through photocatalysis has been a significant area of research, with computational studies playing a key role in understanding the underlying mechanisms. thescience.devresearchgate.net The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a direct route to azetidines. researchgate.netrsc.org Computational modeling has been used to investigate the triplet energy transfer from a photocatalyst to one of the reactants, initiating the cycloaddition. researchgate.netrsc.org Researchers have used computational models to predict which pairs of alkenes and oximes will react to form azetidines based on their frontier orbital energy match. thescience.devmit.edu These models can prescreen potential reactants, guiding experimental efforts. thescience.devbioquicknews.com
Transition State Analysis: The formation of the four-membered azetidine ring is often kinetically challenging due to the high energy of the transition state. bham.ac.uk Computational calculations can map the potential energy surface of a reaction, identifying the structures and energies of transition states. For example, in the La(OTf)3-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, DFT calculations showed that the transition state leading to azetidine formation is favored over the one leading to the corresponding pyrrolidine in the presence of the catalyst. nih.govfrontiersin.org Similarly, in the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, DFT calculations indicated that a tertiary radical intermediate is crucial for the successful 4-exo-trig cyclization to form the azetidine ring. nih.gov
Ring-Opening Reactions: The strain in the azetidine ring facilitates its opening by various nucleophiles. beilstein-journals.orgnih.gov Computational studies can help to understand the regioselectivity and stereoselectivity of these reactions. For instance, DFT calculations have been used to better understand the parameters that govern the regioselectivity of the nucleophilic ring-opening of azetidiniums. nih.gov
Prediction of Spectroscopic Parameters
Quantum chemical calculations can be used to predict various spectroscopic parameters of molecules, including this compound. These predictions can aid in the identification and characterization of novel compounds and provide insights into their electronic and geometric structures.
One area where computational prediction is valuable is in Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the chemical shifts of nuclei like 1H, 13C, and 15N can be calculated. It has been shown that the 15N NMR chemical shifts of N-linked heteroaryl azetidines are influenced by the degree of conjugation of the nitrogen lone pair with the aryl ring. nih.gov A more sp2-like character of the azetidine nitrogen leads to a downfield shift in the 15N NMR spectrum. nih.gov Such calculations can help to rationalize observed experimental trends.
The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations. By comparing calculated spectra with experimental data, a more detailed understanding of the molecule's structure and properties can be achieved.
Exploration of Chemical Reactivity and Derivatization Pathways for the 3 3 Ethoxyphenoxy Azetidine Scaffold
Modifications at the Azetidine (B1206935) Nitrogen Atom (N-substitution, ring-opening)
The secondary amine of the azetidine ring is a primary site for chemical modification. Its nucleophilicity allows for a wide range of N-substitution reactions, which can be used to install diverse functional groups, modulate the compound's physicochemical properties, or prepare it for subsequent transformations.
N-Substitution: The nitrogen atom can readily undergo reactions such as alkylation, acylation, sulfonylation, and arylation. These transformations are fundamental for building molecular complexity and are often the first step in a synthetic sequence. For instance, N-acylation can be achieved using acid chlorides or anhydrides, while N-alkylation can be performed with alkyl halides. Buchwald-Hartwig amination conditions can be employed for N-arylation, creating a direct link to another aromatic system.
Table 1: Representative N-Substitution Reactions
| Reaction Type | Reagent Example | Conditions | Expected Product Structure |
|---|---|---|---|
| N-Alkylation | Benzyl bromide (BnBr) | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-benzyl-3-(3-ethoxyphenoxy)azetidine |
| N-Acylation | Acetyl chloride (AcCl) | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-acetyl-3-(3-ethoxyphenoxy)azetidine |
| N-Sulfonylation | Tosyl chloride (TsCl) | Base (e.g., Pyridine), Solvent (e.g., DCM) | N-tosyl-3-(3-ethoxyphenoxy)azetidine |
Activation and Ring-Opening: The nitrogen atom is also key to activating the azetidine ring for nucleophilic attack. Protonation or alkylation of the nitrogen generates a highly electrophilic azetidinium ion. acs.org This strained intermediate is susceptible to ring-opening by a variety of nucleophiles. nih.govresearchgate.net This process is a powerful method for generating substituted γ-aminopropanol derivatives. The regioselectivity of the nucleophilic attack is influenced by steric and electronic factors of both the azetidinium ion and the incoming nucleophile. magtech.com.cn While aziridinium (B1262131) ions are extremely reactive, azetidinium ions are significantly less so (by a factor of ~17,000), making them more manageable yet sufficiently reactive synthetic intermediates. acs.org
Functionalization of the Phenoxy Ring (e.g., electrophilic aromatic substitution, metal-catalyzed cross-couplings)
The 3-ethoxyphenoxy moiety provides a platform for modifications through aromatic chemistry. The electron-donating nature of the two ether groups (-O-azetidine and -OEt) activates the ring towards electrophilic aromatic substitution (EAS) and facilitates metal-catalyzed cross-coupling reactions after initial halogenation.
Electrophilic Aromatic Substitution (EAS): Both the azetidinoxy and the ethoxy substituents are activating, ortho-, para-directing groups. latech.eduwikipedia.org Their positions on the ring (positions 1 and 3) create specific regiochemical outcomes. The positions ortho and para to the azetidinoxy group are 2 and 6. The positions ortho and para to the ethoxy group are 2 and 4. Therefore, position 2 is strongly activated by both groups, while positions 4 and 6 are activated by one group each. Steric hindrance from the adjacent substituents may influence the site of attack, potentially favoring the more accessible position 4. Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce new functional groups. lumenlearning.comscranton.edu
Table 2: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Major Regioisomers Expected |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-nitro, 2-nitro, 6-nitro |
| Bromination | Br₂, FeBr₃ | 4-bromo, 2-bromo, 6-bromo |
Metal-Catalyzed Cross-Couplings: To engage in cross-coupling reactions, the phenoxy ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This can be achieved via electrophilic halogenation as described above. The resulting aryl halide or triflate is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig couplings. mdpi.com These reactions allow for the attachment of a wide array of aryl, heteroaryl, vinyl, alkyl, and amine groups, dramatically increasing the molecular diversity accessible from the parent scaffold. rsc.orgkaust.edu.sa For example, a Suzuki coupling with an arylboronic acid could introduce a new biaryl motif.
Reactions at the Azetidine Carbon Skeleton (e.g., C-H activation, stereoselective functionalization)
Direct functionalization of the C-H bonds of the azetidine ring is a modern and efficient strategy for derivatization that avoids pre-functionalized substrates.
C-H Activation: Palladium-catalyzed C(sp³)–H activation has emerged as a powerful tool for the synthesis and functionalization of saturated heterocycles, including azetidines. nih.govacs.org Using a directing group on the azetidine nitrogen, such as a picolinamide, it is possible to direct a metal catalyst to selectively activate and functionalize the C-H bonds at the C2 or C4 position. nih.gov This allows for the introduction of aryl or alkyl groups directly onto the ring skeleton. This strategy can be applied to arylated N-protected azetidine-2-carboxylic acid intermediates to create diverse libraries of substituted azetidines. nih.gov
Stereoselective Functionalization: Achieving stereocontrol in the functionalization of the azetidine ring is crucial for medicinal chemistry applications. uni-muenchen.de Chiral catalysts can be used to promote enantioselective ring-opening of N-acyl azetidinium ions, yielding valuable chiral α-amino-γ-halopropane building blocks. acs.org Furthermore, stereoselective methods have been developed for the synthesis of functionalized azetidines, such as diastereoselective α-lithiation followed by trapping with an electrophile. uni-muenchen.de Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones, which are versatile intermediates for further functionalization. nih.gov
Ring-Opening Reactions and Subsequent Transformations of the Azetidine Nucleus
The inherent strain of the azetidine ring makes it susceptible to ring-opening reactions, which serve as a valuable pathway to synthesize linear, polysubstituted amine derivatives. nih.govmagtech.com.cn This transformation leverages the release of ring strain as a thermodynamic driving force. beilstein-journals.orgnih.gov
Nucleophilic ring-opening can be initiated by activating the nitrogen atom (as discussed in 5.1) or by using a Lewis acid to activate the ring. A wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, can be employed. nih.gov The regioselectivity of the attack—whether it occurs at the C2 or C4 position—is dictated by the substitution pattern of the ring and the nature of the nucleophile. magtech.com.cn For a 3-substituted azetidine, attack typically occurs at the less sterically hindered C2/C4 position. The resulting γ-amino alcohol derivatives are versatile synthetic intermediates that can be further elaborated into more complex structures.
Generation of Complex Molecular Architectures from 3-(3-Ethoxyphenoxy)azetidine Building Blocks
The this compound scaffold is a versatile building block for diversity-oriented synthesis. nih.gov The various handles for chemical modification—the nitrogen atom, the phenoxy ring, and the carbon skeleton—can be functionalized in a sequential and controlled manner to generate complex molecular architectures.
For example, a synthetic strategy could involve:
N-protection of the azetidine nitrogen with a Boc group.
Electrophilic bromination of the phenoxy ring, likely at the 4-position.
Suzuki cross-coupling of the resulting aryl bromide with a heteroarylboronic acid to install a new aromatic system.
Deprotection of the nitrogen atom.
Reductive amination to introduce a complex side chain onto the nitrogen.
Alternatively, the azetidine ring can be used as a constrained linker between two molecular fragments. Functionalization at both the nitrogen and, after C-H activation, at the C4-position could connect two different pharmacophores. Furthermore, ring-opening of a suitably derivatized scaffold can provide access to highly functionalized, flexible molecules that retain the atoms of the original core but in a linear arrangement, providing another avenue for structural diversity. The ability to access both rigid, constrained structures and flexible, open-chain analogues from a single starting scaffold highlights the utility of this compound in constructing libraries of complex and diverse molecules for various applications. thieme-connect.de
Structure Property Relationship Studies and Design Principles in Azetidine Chemistry
Influence of Substituents on Molecular Conformation and General Chemical Reactivity
In the case of "3-(3-Ethoxyphenoxy)azetidine," the ethoxyphenoxy group at the 3-position is a significant determinant of its conformational preference. The bulky nature of this substituent can influence the degree of ring pucker. Furthermore, the nitrogen atom in the azetidine (B1206935) ring can undergo inversion, and the energy barrier for this process is also affected by the substituents. nih.gov
The reactivity of the azetidine ring is largely dictated by its ring strain, which is approximately 25.4 kcal/mol. rsc.org This strain makes the ring susceptible to cleavage under certain conditions. The substituents on the ring can modulate this reactivity. For instance, electron-withdrawing groups on the nitrogen can make the ring more susceptible to nucleophilic attack, while bulky substituents can provide steric hindrance, protecting the ring from certain reactions.
The phenoxy group in "this compound" can also influence reactivity. The oxygen atom's lone pairs can participate in resonance with the aromatic ring, affecting the electron density of the entire substituent and, consequently, its interaction with the azetidine ring.
| Substituent Position | Effect on Conformation | Effect on Reactivity |
| N-substituent | Influences nitrogen inversion barrier and ring pucker. researchgate.net | Modulates the nucleophilicity of the nitrogen and the overall stability of the ring. nih.gov |
| C2-substituent | Can create steric strain, affecting ring conformation. | Can influence the regioselectivity of ring-opening reactions. researchgate.net |
| C3-substituent | The bulky 3-ethoxyphenoxy group influences the degree of ring pucker. | Can sterically hinder reactions at adjacent positions and influence the electronic properties of the ring. |
Rational Design Strategies for Novel Azetidine Derivatives Based on Chemical Principles
The unique properties of the azetidine ring have led to its use in the rational design of novel chemical entities. nih.gov One common strategy involves using the azetidine scaffold to orient substituents in a specific three-dimensional arrangement to optimize interactions with a biological target.
Starting from a core structure like "this compound," medicinal chemists can employ several design strategies:
Scaffold Hopping and Ring System Modification: The azetidine ring can be incorporated into larger, more complex structures. For example, it can be fused with other rings to create bicyclic or spirocyclic systems, leading to novel scaffolds with distinct shapes and properties. researchgate.net
Substitution Pattern Modification: The ethoxy group on the phenoxy ring or the hydrogen atoms on the azetidine ring can be replaced with other functional groups to fine-tune the molecule's electronic and steric properties. For example, introducing fluorine atoms can dramatically alter a molecule's physical and chemical properties. researchgate.net
Conformational Constraint: The rigid nature of the azetidine ring can be used to lock a flexible molecule into a specific bioactive conformation. This can lead to increased potency and selectivity.
Computational Approaches to Structure-Reactivity Correlations
Computational chemistry has become an indispensable tool for understanding and predicting the properties of molecules like "this compound." thescience.dev Techniques such as Density Functional Theory (DFT) and other quantum mechanical methods can be used to model the structure, conformation, and electronic properties of azetidine derivatives. nih.govnih.gov
These computational models can provide valuable insights into:
Conformational Analysis: Predicting the most stable conformation of the azetidine ring and how it is influenced by substituents. researchgate.netnih.govnih.govmdpi.com
Reactivity Prediction: Calculating the activation energies for various reactions, such as ring-opening or substitution, to predict the most likely reaction pathways.
Structure-Property Relationships: Correlating calculated properties, such as bond lengths, bond angles, and charge distributions, with experimentally observed chemical reactivity. nih.govnih.gov
Recent studies have demonstrated the power of computational modeling in predicting the outcomes of chemical reactions involving azetidines, thereby guiding synthetic efforts. thescience.dev
Bioisosteric Replacements Involving Azetidine Moieties in Chemical Design (Focus on chemical scaffold replacement, not biological outcomes)
Bioisosterism is a strategy used in medicinal chemistry to replace one functional group with another while maintaining or improving desired properties. nih.gov The azetidine ring has been successfully employed as a bioisostere for other cyclic and acyclic moieties. researchgate.nettcichemicals.comnih.gov
Key examples of bioisosteric replacements involving the azetidine scaffold include:
Replacement for Larger Rings: The compact and rigid nature of the azetidine ring makes it an attractive replacement for larger, more flexible rings like piperidine (B6355638) or pyrrolidine (B122466). nih.gov This can lead to improved physicochemical properties such as solubility and metabolic stability.
Replacement for Acyclic Fragments: An azetidine ring can be used to replace a flexible alkyl chain, thereby constraining the molecule's conformation and potentially increasing its affinity for a target.
As a "3D-Fragment": The non-planar structure of the azetidine ring allows it to introduce three-dimensionality into otherwise flat molecules, which is often desirable in drug design. tcichemicals.com
The choice of the azetidine ring as a bioisostere is guided by its unique combination of size, shape, and polarity, which can mimic the properties of the group it is replacing while offering potential advantages in terms of synthetic accessibility and physicochemical properties.
Potential Research Applications and Future Directions for Azetidine Chemistry
Azetidines as Ligands in Catalysis
The nitrogen atom in the azetidine (B1206935) ring can act as a coordinating agent for metal centers, making azetidine derivatives potential ligands in catalysis. The specific substitution pattern, such as the 3-ethoxyphenoxy group in the title compound, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity. Chiral azetidines are of particular interest for asymmetric catalysis.
While specific catalytic applications of 3-(3-Ethoxyphenoxy)azetidine are not yet reported, analogous azetidine-containing ligands have shown promise in various transformations. The table below illustrates the potential of azetidine-based ligands in catalysis by analogy.
| Catalyst Type | Metal Center | Reaction | Potential Role of Azetidine Ligand |
|---|---|---|---|
| Pincer Ligand | Palladium | Cross-coupling reactions | Enhances catalyst stability and activity |
| Bidentate Ligand | Rhodium | Asymmetric hydrogenation | Induces enantioselectivity |
| Monodentate Ligand | Copper | Atom transfer radical polymerization | Controls polymerization rate |
Application in Materials Science and Polymer Chemistry
Azetidines can be incorporated into polymer backbones or serve as monomers in ring-opening polymerization (ROP). The strain energy of the azetidine ring provides a thermodynamic driving force for ROP, leading to the formation of polyamines with potentially interesting properties. The 3-ethoxyphenoxy substituent could impart specific characteristics, such as altered solubility, thermal stability, or refractive index, to the resulting polymer.
Advanced polymers are a key area of materials science, focusing on creating materials with exceptional properties. appleacademicpress.com The incorporation of the this compound moiety could lead to the development of novel polymers with tailored characteristics.
Exploration of Azetidine Derivatives as High-Energy-Density Compounds (Theoretical studies)
Theoretical calculations are crucial in the initial design and screening of potential HEDCs. The table below presents hypothetical calculated properties for a nitrated derivative of this compound, based on trends observed for other energetic azetidines.
| Compound | Heat of Formation (kJ/mol) | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
|---|---|---|---|---|
| RDX (for comparison) | +62.8 | 1.82 | 8.75 | 34.0 |
| Hypothetical Nitrated Azetidine Derivative | +250 | 1.85 | 9.10 | 38.5 |
Role as Building Blocks for Non-Natural Amino Acids and Peptidomimetics
Azetidine-2-carboxylic acid is a naturally occurring non-proteinogenic amino acid. Synthetic azetidine derivatives are valuable building blocks for creating non-natural amino acids and peptidomimetics. rsc.orgnih.govnih.gov The incorporation of these constrained cyclic structures into peptides can enforce specific conformations, such as β-turns, and can increase resistance to enzymatic degradation. The 3-ethoxyphenoxy group could function as a synthetic handle for further functionalization or could itself mimic the side chain of natural amino acids like tyrosine.
The use of non-canonical amino acids is a key strategy in the development of peptidomimetics with improved pharmacokinetic properties. nih.govresearchgate.net
Emerging Methodologies for Azetidine Synthesis
The synthesis of azetidines has been a long-standing challenge due to the entropic and enthalpic barriers to the formation of a four-membered ring. nih.govnih.gov However, recent years have seen the development of novel and efficient synthetic methods. These include photochemical approaches, such as the aza Paternò-Büchi reaction, which involves the [2+2] photocycloaddition of an imine and an alkene. rsc.orgresearchgate.net Other emerging techniques include electrochemical methods and flow synthesis, which can offer advantages in terms of safety, scalability, and reaction efficiency. Lanthanide-catalyzed intramolecular aminolysis of epoxy amines has also been reported as a new route to azetidines. frontiersin.org These modern synthetic strategies could be adapted for the efficient production of this compound and its derivatives.
A summary of emerging synthetic methods for azetidines is presented below.
| Methodology | Key Features | Potential Advantages |
|---|---|---|
| Photochemistry (e.g., Aza Paternò-Büchi) | [2+2] cycloaddition of imines and alkenes | Access to complex, functionalized azetidines |
| Electrochemistry | Redox-neutral transformations | Avoids harsh reagents, potential for automation |
| Flow Synthesis | Continuous reaction processing | Improved safety, scalability, and reaction control |
| Metal-catalyzed C-H Amination | Direct formation of C-N bonds | High atom economy |
Challenges and Opportunities in Four-Membered Heterocycle Chemistry
Despite recent progress, challenges remain in the chemistry of azetidines and other four-membered heterocycles. The development of general and stereoselective synthetic methods for polysubstituted azetidines is still an active area of research. nih.govacs.org Furthermore, a deeper understanding of the reactivity of the strained ring system is needed to fully exploit its potential in organic synthesis.
Opportunities in this field are vast. The development of new catalytic methods for the selective functionalization of the azetidine ring would be highly valuable. rsc.org Moreover, the exploration of azetidines in new areas, such as organocatalysis and the development of functional materials, holds significant promise. nih.govacs.org The continued investigation of azetidine-containing molecules will undoubtedly lead to new discoveries and applications in a wide range of scientific disciplines.
Q & A
Q. What are the optimal synthetic routes for 3-(3-Ethoxyphenoxy)azetidine, and how can reaction conditions be tailored to improve yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-ethoxyphenol and an azetidine precursor (e.g., azetidine-3-tosylate). Key parameters include:
- Base selection: Potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF facilitates deprotonation and substitution .
- Temperature control: Reactions conducted at 80–100°C minimize side products (e.g., ring-opening byproducts) .
- Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity.
Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structurally similar analogs?
Methodological Answer:
- ¹H NMR: The ethoxy group (–OCH₂CH₃) appears as a triplet (δ 1.35 ppm) and quartet (δ 3.95–4.05 ppm). Azetidine protons resonate as distinct multiplets (δ 3.2–3.8 ppm) .
- ¹³C NMR: The ethoxy carbons (δ 14.8 and 63.5 ppm) and azetidine C3 (δ 68–72 ppm) are diagnostic .
- HRMS: Exact mass (C₁₁H₁₅NO₂) = 193.1103 g/mol. Fragmentation patterns (e.g., loss of ethoxy group at m/z 148) confirm structure .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the phenoxy ring influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: Comparative studies with fluoro-, chloro-, and methoxy-substituted analogs reveal:
Q. What computational strategies can predict binding affinities of this compound derivatives to biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular docking (AutoDock Vina): Models interactions between the ethoxyphenoxy moiety and hydrophobic pockets in target proteins .
- MD simulations (GROMACS): Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models: Correlate substituent Hammett constants (σ) with IC₅₀ values for enzyme inhibition .
Q. How can contradictory data on the compound’s metabolic stability in vitro vs. in vivo be resolved?
Methodological Answer:
- In vitro assays: Use liver microsomes (human/rat) with NADPH to identify primary oxidative metabolites (e.g., hydroxylation at the azetidine ring) .
- In vivo studies (rodents): Administer radiolabeled compound and analyze plasma/tissue samples via LC-MS/MS. Discrepancies often arise from:
- Species-specific cytochrome P450 isoforms .
- Biliary excretion of glucuronidated metabolites .
Q. What methodologies enable enantioselective synthesis of this compound derivatives?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic profile?
Methodological Answer:
- Lipophilicity adjustments: Introduce polar groups (e.g., –OH) to reduce logP and improve aqueous solubility .
- Pro-drug strategies: Mask the ethoxy group as a labile ester to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
